molecular formula C10H8N6O5 B3871015 [(E)-[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino] 3-nitrobenzoate

[(E)-[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino] 3-nitrobenzoate

Cat. No.: B3871015
M. Wt: 292.21 g/mol
InChI Key: STWPOHZRFOBBCN-UHFFFAOYSA-N
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Description

[(E)-[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino] 3-nitrobenzoate is a complex organic compound that features both an oxadiazole ring and a nitrobenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino] 3-nitrobenzoate typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and nitriles, under acidic or basic conditions.

    Introduction of the Nitrobenzoate Group: The nitrobenzoate group can be introduced via esterification reactions involving 3-nitrobenzoic acid and suitable alcohols or via direct nitration of benzoate esters.

    Coupling Reaction: The final step involves coupling the oxadiazole derivative with the nitrobenzoate derivative under conditions that favor the formation of the desired product, such as using coupling agents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group, which can further react to form various derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrobenzoate moiety, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

Chemistry

In chemistry, [(E)-[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino] 3-nitrobenzoate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its ability to undergo various chemical reactions makes it a versatile tool for labeling and tracking biomolecules.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structural features suggest it could interact with biological targets such as enzymes and receptors, making it a candidate for drug development.

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of [(E)-[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino] 3-nitrobenzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups can form covalent or non-covalent bonds with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    [(E)-[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino] benzoate:

    [(E)-[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino] 4-nitrobenzoate: Similar structure but with the nitro group in a different position, leading to different reactivity and properties.

    [(E)-[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino] 2-nitrobenzoate: Another positional isomer with distinct chemical and biological properties.

Uniqueness

[(E)-[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino] 3-nitrobenzoate is unique due to the specific positioning of its functional groups, which influences its reactivity and potential applications. The combination of the oxadiazole ring and the nitrobenzoate group provides a versatile platform for further chemical modifications and applications in various fields.

Properties

IUPAC Name

[(E)-[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino] 3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N6O5/c11-8(7-9(12)15-21-13-7)14-20-10(17)5-2-1-3-6(4-5)16(18)19/h1-4H,(H2,11,14)(H2,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STWPOHZRFOBBCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)ON=C(C2=NON=C2N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O/N=C(\C2=NON=C2N)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[(E)-[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino] 3-nitrobenzoate
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[(E)-[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino] 3-nitrobenzoate
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[(E)-[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino] 3-nitrobenzoate
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[(E)-[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino] 3-nitrobenzoate
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[(E)-[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino] 3-nitrobenzoate
Reactant of Route 6
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[(E)-[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino] 3-nitrobenzoate

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